molecular formula C24H20ClN3O4 B2597688 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol CAS No. 899383-58-5

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol

Cat. No.: B2597688
CAS No.: 899383-58-5
M. Wt: 449.89
InChI Key: NMLQZJUNGBHAHE-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and methoxyphenoxy groups, and a phenol ring substituted with a chlorophenylmethoxy group. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is formed through a cyclization reaction.

    Substitution Reactions: The amino and methoxyphenoxy groups are introduced via nucleophilic substitution reactions.

    Phenol Ring Functionalization: The phenol ring is functionalized with the chlorophenylmethoxy group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy and chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols and pyrimidines.

Scientific Research Applications

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. For example, it may inhibit kinase enzymes, leading to the disruption of cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol is unique due to its specific substitution pattern on the pyrimidine and phenol rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-30-16-6-8-17(9-7-16)32-22-13-27-24(26)28-23(22)19-11-10-18(12-21(19)29)31-14-15-4-2-3-5-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLQZJUNGBHAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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